molecular formula C4H6Cl2O B1297586 (2,2-Dichlorocyclopropyl)methanol CAS No. 5365-23-1

(2,2-Dichlorocyclopropyl)methanol

Cat. No.: B1297586
CAS No.: 5365-23-1
M. Wt: 140.99 g/mol
InChI Key: KRHRPJKHUHTSDK-UHFFFAOYSA-N
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Description

(2,2-Dichlorocyclopropyl)methanol is an organic compound with the molecular formula C₄H₆Cl₂O. It is characterized by a cyclopropane ring substituted with two chlorine atoms and a hydroxymethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: (2,2-Dichlorocyclopropyl)methanol can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethanol with chlorine gas under controlled conditions to introduce the chlorine atoms into the cyclopropane ring. The reaction typically requires a catalyst and is conducted at low temperatures to prevent over-chlorination .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method allows for the efficient production of the compound on a larger scale while maintaining high purity .

Chemical Reactions Analysis

Types of Reactions: (2,2-Dichlorocyclopropyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2,2-Dichlorocyclopropyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,2-Dichlorocyclopropyl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chlorine atoms may also participate in halogen bonding, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

  • (2,2-Dichlorocyclopropyl)formaldehyde
  • (2,2-Dichlorocyclopropyl)methane
  • (2,2-Dichlorocyclopropyl)amine

Comparison: (2,2-Dichlorocyclopropyl)methanol is unique due to the presence of both chlorine atoms and a hydroxymethyl group on the cyclopropane ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, (2,2-Dichlorocyclopropyl)formaldehyde lacks the hydroxymethyl group, which affects its hydrogen bonding capabilities. Similarly, (2,2-Dichlorocyclopropyl)methane and (2,2-Dichlorocyclopropyl)amine have different functional groups, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

(2,2-dichlorocyclopropyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6Cl2O/c5-4(6)1-3(4)2-7/h3,7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRHRPJKHUHTSDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30337331
Record name (2,2-Dichlorocyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5365-23-1
Record name (2,2-Dichlorocyclopropyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30337331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-dichlorocyclopropyl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does (2,2-Dichlorocyclopropyl)methanol react under acidic conditions?

A1: Research suggests that treating this compound with hydrobromic acid leads to the formation of 2-cyclopentenones. This reaction is believed to proceed through a multi-step mechanism involving a 3-chlorocyclopentadienyl cation intermediate. []

Q2: What is the outcome of reacting this compound with pyridinium poly(hydrogen fluoride)?

A2: While the specific details of this reaction are not provided in the abstracts, the research paper likely explores alternative reaction pathways and product formations compared to the acid-catalyzed reaction. Further investigation into the full text of the article [] is recommended to understand the specific outcomes of this reaction.

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